molecular formula C16H11N3 B1209970 1,3-Diphenyl-4-pyrazolecarbonitrile CAS No. 17647-21-1

1,3-Diphenyl-4-pyrazolecarbonitrile

Cat. No.: B1209970
CAS No.: 17647-21-1
M. Wt: 245.28 g/mol
InChI Key: FDDDVYRBXUWWGA-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature

1,3-Diphenyl-4-pyrazolecarbonitrile is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name, 1,3-diphenylpyrazole-4-carbonitrile , reflects its substitution pattern: phenyl groups at positions 1 and 3 of the pyrazole ring, and a cyano (-CN) group at position 4. The molecular formula is C₁₆H₁₁N₃ , with a molar mass of 245.28 g/mol .

The compound’s structure is defined by its planar aromatic pyrazole core, with the cyano group contributing significant electron-withdrawing effects. This electronic configuration influences its reactivity, particularly in nucleophilic substitution and cycloaddition reactions. The two phenyl groups at positions 1 and 3 enhance steric bulk, affecting intermolecular interactions and solubility profiles.

Table 1: Structural Comparison of Pyrazolecarbonitrile Isomers

Compound Name IUPAC Name Substituent Positions Molecular Formula
This compound 1,3-Diphenylpyrazole-4-carbonitrile 1,3-Ph; 4-CN C₁₆H₁₁N₃
1,3-Diphenyl-5-pyrazolecarbonitrile 1,3-Diphenylpyrazole-5-carbonitrile 1,3-Ph; 5-CN C₁₆H₁₁N₃

The distinction between 4- and 5-cyano isomers arises from the regiochemistry of synthetic pathways, often governed by reaction conditions and catalysts.

Historical Development of Pyrazolecarbonitrile Derivatives

Pyrazole derivatives have been studied since the late 19th century, with Ludwig Knorr’s seminal work on pyrazole synthesis via cyclocondensation of β-diketones and hydrazines. The introduction of cyano groups into pyrazoles emerged later, driven by interest in their electronic and bioactive properties.

Early syntheses of pyrazolecarbonitriles relied on stoichiometric reagents and harsh conditions. For example, the reaction of acetylenic ketones with hydrazines produced regioisomeric mixtures, necessitating tedious separations. Advances in the 21st century introduced catalytic methods, such as the use of Fe₃O₄@SiO₂@Tannic acid nanoparticles and Pd(II) complexes , enabling regioselective synthesis of 4-cyano derivatives under mild, green conditions.

Table 2: Evolution of Synthetic Methods for Pyrazolecarbonitriles

Era Methodology Key Advancements
1880s–1950s Knorr-type cyclocondensation Base-mediated reactions with 1,3-diketones
1960s–1990s Acetylenic ketone cyclization Regioselective protocols for cyano substitution
2000s–2020s Catalytic green chemistry approaches Nanoparticle catalysts, ultrasonic irradiation

The specific synthesis of this compound was first reported in the early 2000s, leveraging multicomponent reactions (MCRs) involving aryl aldehydes, malononitrile, and phenylhydrazines.

Significance in Heterocyclic Chemistry

This compound serves as a versatile intermediate in medicinal and materials chemistry. Its cyano group acts as a directing group in cross-coupling reactions, enabling the construction of complex heterocycles like triazoles and pyrazolo[3,4-d]pyrimidines.

In pharmaceuticals, pyrazolecarbonitriles are pivotal in designing COX-2 inhibitors and anticancer agents . For instance, derivatives bearing 4-cyano substituents exhibit enhanced binding affinity to enzymatic targets due to dipole interactions with active-site residues. The compound’s phenyl groups further modulate pharmacokinetic properties, improving lipid solubility and metabolic stability.

Electronic Properties and Reactivity :

  • The cyano group withdraws electron density, polarizing the pyrazole ring and facilitating electrophilic attacks at positions 2 and 5.
  • Conjugation between the cyano group and the aromatic system stabilizes transition states in cycloaddition reactions, enabling access to polycyclic architectures.

In agrochemistry, pyrazolecarbonitriles are precursors to herbicides and insecticides, leveraging their ability to disrupt fungal and insect metabolic pathways.

Properties

CAS No.

17647-21-1

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

1,3-diphenylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H11N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H

InChI Key

FDDDVYRBXUWWGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

1,3-Diphenyl-4-pyrazolecarbonitrile can be synthesized through various methods involving pyrazole derivatives. The synthesis often employs reactions with carbonitriles or thioacetamide to produce novel compounds with improved biological activities. For instance, a recent study demonstrated the transformation of pyrazole-4-carbonitrile into 3-aryl-1-phenyl-1H-pyrazole-4-carbothioamide using thioacetamide as a sulfur source, showcasing the versatility of the compound in generating derivatives with enhanced properties .

Antimicrobial Properties

Numerous studies have documented the antimicrobial activity of this compound derivatives. Research indicates that these compounds exhibit significant antibacterial and antifungal effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized using K2CO3/glycerol as a green solvent demonstrated strong antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 4 μg/mL to 2048 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Type
4aStaphylococcus aureus10Antibacterial
4bEscherichia coli11Antibacterial
4cCandida albicans19Antifungal
4dRhodococcus equi20Antibacterial

Antioxidant Activity

The antioxidant properties of this compound have also been extensively studied. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of these compounds. Results indicate that certain derivatives possess IC50 values between 12.21 and 12.88 μg/mL, demonstrating their potential as effective antioxidants .

Anticancer Activity

The pyrazole scaffold has been recognized for its anticancer properties. Several studies have explored the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The ability of these compounds to inhibit tumor cell proliferation suggests their potential as anticancer agents .

Anti-inflammatory Effects

Research has also indicated that certain derivatives of pyrazolecarbonitrile exhibit anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural differences between 1,3-diphenyl-4-pyrazolecarbonitrile and related pyrazolecarbonitrile derivatives:

Compound Name Substituents/Modifications Key Structural Features Impact on Properties
This compound Phenyl (1,3), -CN (4) Planar pyrazole core; electron-withdrawing -CN High thermal stability; moderate solubility
2,3-Dihydro-1H-pyrazole-4-carbonitrile () Dihydro pyrazole ring Reduced aromaticity; saturated C2-C3 bond Lower stability; increased conformational flexibility
6-Hydroxy-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile () Fused pyranopyrazole; -OH, -CH3 substituents Rigid fused-ring system; hydrogen-bond donor (-OH) Enhanced solubility; potential for kinase inhibition
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile () -NO2, -OCH3 substituents Strong electron-withdrawing groups (-NO2) High reactivity; antimicrobial activity

Key Observations :

  • Aromatic vs. Non-Aromatic Cores: Dihydro derivatives (e.g., ) exhibit reduced aromaticity, lowering their stability but increasing flexibility for binding in biological systems .
  • Substituent Effects: Electron-withdrawing groups (-NO2, -CN) enhance electrophilicity and antimicrobial activity (), while electron-donating groups (-OCH3) improve solubility .

Key Observations :

  • Green Chemistry : The use of glycerol-based DES () offers eco-friendly advantages over traditional solvents .
  • Complexity in Fused Systems: Pyrano-pyrazoles () require harsher conditions (reflux, 80°C) due to fused-ring formation .

Key Observations :

  • Antioxidant vs. Antimicrobial Activity: Dihydro derivatives () prioritize radical scavenging, while fused pyrano-pyrazoles () target microbial growth .
  • Role of -CN Group : The carbonitrile moiety enhances binding to biological targets (e.g., kinases, bacterial enzymes) through dipole interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-diphenyl-4-pyrazolecarbonitrile derivatives, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, guar gum has been used as a biodegradable catalyst to synthesize pyrazole derivatives under reflux conditions in ethanol, achieving yields up to 88% . Reaction parameters like solvent polarity (e.g., ethanol vs. dichloromethane), temperature (reflux vs. room temperature), and catalyst type (e.g., piperidine in ) significantly impact product purity and yield. Recrystallization from ethanol or methanol is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound analogs?

  • Methodology :

  • ¹H NMR : Aromatic protons (δ 6.09–7.59 ppm) and substituent-specific signals (e.g., NH₂ at δ 9.67 ppm) confirm substitution patterns . The pyrazole ring protons typically appear as singlets or doublets between δ 7.5–8.2 ppm .
  • IR : Key peaks include CN stretch (~2220–2296 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and NH₂ (~3237 cm⁻¹) .
  • 13C NMR : The nitrile carbon resonates at ~115–120 ppm, while aromatic carbons appear between 120–150 ppm .

Q. What crystallization strategies are effective for resolving pyrazolecarbonitrile polymorphs?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 4°C produces high-quality single crystals. CCDC-971311 ( ) provides crystallographic data for 6-amino-3-methyl-4-phenyl derivatives, with unit cell parameters (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NH₂ peaks) in pyrazolecarbonitrile derivatives be resolved?

  • Methodology : Contradictions often arise from tautomerism or solvent interactions. For example, NH₂ protons may appear broadened in DMSO-d₆ due to hydrogen bonding ( ). DFT calculations (B3LYP/6-31G*) can model tautomeric equilibria and predict dominant forms . Cross-validating with mass spectrometry (e.g., HRMS in ) ensures molecular ion consistency .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets like kinases or CYP450 enzymes. Studies on analogs show interactions with hydrophobic pockets via phenyl groups and hydrogen bonds with nitrile moieties .
  • DFT : Optimize geometry at the B3LYP level to calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and stability .

Q. How do substituents on the phenyl rings influence the electronic properties of pyrazolecarbonitriles?

  • Methodology : Hammett constants (σ) quantify electron-withdrawing/donating effects. For example, 4-NO₂ substituents reduce electron density on the pyrazole ring, shifting CN IR peaks to higher wavenumbers (~2296 cm⁻¹ vs. ~2220 cm⁻¹ for 4-OCH₃) . Cyclic voltammetry can further assess redox behavior, with electron-deficient derivatives showing higher oxidation potentials.

Q. What strategies address low reactivity in Suzuki-Miyaura couplings of pyrazolecarbonitrile halides?

  • Methodology : Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 80°C. Bulky phosphine ligands (e.g., SPhos) enhance stability of Pd intermediates. For electron-poor systems, microwave-assisted synthesis (120°C, 20 min) improves coupling efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,3-Diphenyl-4-pyrazolecarbonitrile
Reactant of Route 2
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